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Abstract
Olinciguat (formerly IW-1701) is a novel, orally bioavailable small molecule that acts as a

stimulator of soluble guanylate cyclase (sGC), a critical enzyme in the nitric oxide (NO)

signaling pathway.[1][2][3] Developed by Ironwood Pharmaceuticals and subsequently by its

spin-off, Cyclerion Therapeutics, olinciguat belongs to a pyrazole-pyrimidine heterocyclic

structural class of compounds.[4] This technical guide provides a comprehensive overview of

the discovery, chemical structure, and mechanism of action of olinciguat. It includes a detailed

summary of key preclinical and clinical findings, presented with structured data tables and

detailed experimental protocols. Furthermore, signaling pathways and experimental workflows

are visualized using Graphviz diagrams to facilitate a deeper understanding of its

pharmacological profile. Although clinical development for sickle cell disease was halted due to

insufficient efficacy, the preclinical data for olinciguat across a range of cardiovascular,

metabolic, and inflammatory models highlight its potential therapeutic breadth and the

continued interest in sGC stimulation as a therapeutic strategy.[5]

Discovery and Chemical Structure
Olinciguat was discovered by Ironwood Pharmaceuticals as part of their research program

focused on the development of novel sGC stimulators. The aim was to create orally
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bioavailable compounds that could modulate the NO-sGC-cGMP signaling pathway, which is

implicated in a variety of diseases. Olinciguat emerged from a series of 4-hydroxypyrimidine

sGC stimulators derived from a 1,3,5-substituted pyrazole scaffold.

The chemical name of Olinciguat is (R)-3,3,3-trifluoro-2-(((5-fluoro-2-(1-(2-fluorobenzyl)-5-

(isoxazol-3-yl)-1H-pyrazol-3-yl)pyrimidin-4-yl)amino)methyl)-2-hydroxypropanamide. Its

molecular formula is C21H16F5N7O3, and it has a molecular weight of 509.4 g/mol .

Chemical Structure of Olinciguat

Chemical Structure of Olinciguat
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A 2D representation of the chemical structure of Olinciguat.

Mechanism of Action: Stimulation of the NO-sGC-
cGMP Signaling Pathway
Olinciguat exerts its pharmacological effects by directly stimulating soluble guanylate cyclase

(sGC), a key enzyme in the nitric oxide (NO) signaling pathway. sGC is a heterodimeric heme-

containing enzyme that, upon activation by NO, catalyzes the conversion of guanosine

triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP, in turn, acts as a

second messenger, modulating the activity of downstream proteins such as protein kinases,

phosphodiesterases, and ion channels to elicit a range of physiological responses, including

smooth muscle relaxation, inhibition of inflammation, and reduced fibrosis.

Olinciguat is classified as an sGC stimulator, meaning it binds to the reduced, heme-

containing form of the enzyme. Its action is synergistic with endogenous NO, enhancing the

enzyme's sensitivity to its natural activator. This leads to an amplified production of cGMP.
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The NO-sGC-cGMP signaling pathway and the role of Olinciguat.

Preclinical Pharmacology
Olinciguat has been evaluated in a variety of preclinical models, demonstrating a broad range

of pharmacological activities.

In Vitro Studies
In cell-based assays, olinciguat stimulated sGC and relaxed pre-contracted human vascular

smooth muscle. It was also a potent inhibitor of vascular smooth muscle cell proliferation, an

effect that was potentiated by the phosphodiesterase 5 (PDE5) inhibitor, tadalafil.

In Vivo Studies
Preclinical studies in animal models have highlighted the potential of olinciguat in
cardiovascular, renal, metabolic, and inflammatory diseases.

The pharmacokinetic profile of olinciguat was assessed in Sprague Dawley rats. The

compound exhibited low to moderate clearance and an oral bioavailability of 40%.
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Parameter Unit Female Male

Intravenous (i.v.)

Vss L/kg 0.9 1.1

CL mL/min/kg 5.6 11.3

Oral (p.o.)

Cmax ng/mL - -

Tmax h - -

t1/2 h - -

F % \multicolumn{2}{c }{40}

Vss: Volume of

distribution at steady-

state; CL: Systemic

clearance; Cmax:

Maximum plasma

concentration; Tmax:

Time to maximum

plasma concentration;

t1/2: Half-life; F:

Bioavailability.

(Note: Specific values

for Cmax, Tmax, and

t1/2 were not provided

in the source

material).

Olinciguat was found to be highly bound to both rat (99.00 ± 0.26%) and human (98.01 ±

0.77%) plasma proteins. A whole-body autoradiography study in rats indicated that olinciguat-
derived radioactivity was distributed comparably between plasma and most tissues, suggesting

a balanced distribution between vascular and extravascular compartments. The primary route

of clearance was determined to be hepatic.
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In normotensive Wistar rats and spontaneously hypertensive rats (SHRs), olinciguat dose-

dependently reduced blood pressure. In the Dahl salt-sensitive hypertensive heart failure rat

model, olinciguat demonstrated cardioprotective effects.

In the ZSF1 rat model of diabetic nephropathy and metabolic syndrome, olinciguat was shown

to be renoprotective. Additionally, treatment was associated with lower circulating levels of

glucose, cholesterol, and triglycerides. In a mouse model of sickle cell disease-associated

nephropathy, olinciguat attenuated kidney injury.

In a mouse model of TNFα-induced inflammation, olinciguat treatment led to lower levels of

soluble adhesion molecules derived from the endothelium and leukocytes. In mouse models of

sickle cell disease, olinciguat attenuated inflammation and vaso-occlusion.

Biomarker Model Effect of Olinciguat

sICAM-1
Mouse TNFα-induced

inflammation
Reduced levels

sP-selectin
Mouse TNFα-induced

inflammation
Reduced levels

sE-selectin
Mouse TNFα-induced

inflammation
Reduced levels

sICAM-1: soluble Intercellular

Adhesion Molecule 1; sP-

selectin: soluble P-selectin; sE-

selectin: soluble E-selectin.

Clinical Development
Olinciguat advanced into Phase 2 clinical trials for the treatment of sickle cell disease (SCD)

and achalasia. The STRONG-SCD study was a multicenter, randomized, double-blind,

placebo-controlled, dose-ranging Phase 2 trial designed to evaluate the safety, tolerability,

pharmacokinetics, and pharmacodynamics of olinciguat in patients with SCD.

Despite being generally well-tolerated, the top-line results from the STRONG-SCD study, which

enrolled 70 participants, did not demonstrate sufficient activity to support further internal clinical
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development for this indication. Cyclerion subsequently announced the suspension of the

olinciguat program for SCD.

Experimental Protocols
Pharmacokinetic Studies in Rats

Animals: Female and male Sprague Dawley rats.

Administration: Intravenous (i.v.) or oral (p.o.) administration of olinciguat.

Sampling: Sparse blood sampling was performed at various time points post-dose.

Analysis: Plasma concentrations of olinciguat were determined, and pharmacokinetic

parameters were calculated using noncompartmental analysis.

Hemodynamics in Normotensive Wistar and
Spontaneously Hypertensive Rats (SHR)

Animals: Male Wistar rats (n=6, 230–250 g, 12 weeks of age) and male SHRs (n=6, 230–

250 g, 14 weeks of age).

Instrumentation: Implantation of telemetry transmitters for continuous monitoring of blood

pressure and heart rate.

Dosing Regimen: A weekly dose-escalation design was employed with oral administration of

vehicle (week 1), followed by olinciguat at 1 mg/kg (week 2), 3 mg/kg (week 3), and 10

mg/kg (week 4). Doses were administered once daily for 4 days at each level.

Formulation: Olinciguat was formulated as a suspension in a vehicle containing 0.5%

methylcellulose and 0.2% Tween 80.

TNFα-Induced Inflammation Model in Mice
Animals: C57BL/6 mice.

Induction of Inflammation: Intravenous challenge with TNFα.

Treatment: Oral administration of olinciguat or vehicle prior to TNFα challenge.
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Endpoint Measurement: Plasma levels of soluble adhesion molecules (sP-selectin, sE-

selectin, and sICAM-1) were measured using ELISA kits.

Experimental Workflow: TNFα-Induced Inflammation Model

Select C57BL/6 mice

Divide into treatment groups
(Vehicle, Olinciguat)

Oral administration of
Olinciguat or Vehicle

Intravenous TNFα challenge

1 hour post-treatment

Collect blood samples

Measure plasma biomarkers
(sP-selectin, sE-selectin, sICAM-1)

via ELISA

Compare biomarker levels
between groups
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A representative experimental workflow for the TNFα-induced inflammation model.

Conclusion
Olinciguat is a well-characterized sGC stimulator that has demonstrated a wide range of

pharmacological effects in preclinical models, spanning cardiovascular, renal, metabolic, and

inflammatory systems. Its discovery and development have contributed to the growing

understanding of the therapeutic potential of targeting the NO-sGC-cGMP signaling pathway.

While the clinical development of olinciguat for sickle cell disease was not pursued due to a

lack of efficacy, the extensive preclinical data and the insights gained from its clinical evaluation

provide a valuable foundation for future research and development of sGC stimulators for other

indications. The detailed chemical profile and methodologies presented in this guide serve as a

comprehensive resource for researchers and professionals in the field of drug discovery and

development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b609733#discovery-and-chemical-structure-of-olinciguat
https://www.benchchem.com/product/b609733#discovery-and-chemical-structure-of-olinciguat
https://www.benchchem.com/product/b609733#discovery-and-chemical-structure-of-olinciguat
https://www.benchchem.com/product/b609733#discovery-and-chemical-structure-of-olinciguat
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b609733?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609733?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

